molecular formula C19H21NO4S B4210144 {4-[(Benzylsulfonyl)methyl]phenyl}(morpholino)methanone

{4-[(Benzylsulfonyl)methyl]phenyl}(morpholino)methanone

Cat. No.: B4210144
M. Wt: 359.4 g/mol
InChI Key: JJUAGFFIEWDKAU-UHFFFAOYSA-N
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Description

4-{4-[(Benzylsulfonyl)methyl]benzoyl}morpholine is an organic compound that features a morpholine ring substituted with a benzoyl group and a benzylsulfonylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(Benzylsulfonyl)methyl]phenyl}(morpholino)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzylsulfonylmethyl Intermediate: This step involves the sulfonylation of benzyl chloride with sodium sulfite to form benzylsulfonyl chloride, followed by a reaction with a suitable nucleophile to introduce the methyl group.

    Benzoylation: The intermediate is then subjected to a Friedel-Crafts acylation reaction using benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Morpholine Ring Introduction: Finally, the benzoylated intermediate is reacted with morpholine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(Benzylsulfonyl)methyl]benzoyl}morpholine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-{4-[(Benzylsulfonyl)methyl]benzoyl}morpholine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to mimic certain biological molecules.

Mechanism of Action

The mechanism of action of {4-[(Benzylsulfonyl)methyl]phenyl}(morpholino)methanone involves its interaction with specific molecular targets. The benzoyl and sulfonyl groups can form hydrogen bonds and hydrophobic interactions with proteins, influencing their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-{4-[(Methylsulfonyl)methyl]benzoyl}morpholine: Similar structure but with a methylsulfonyl group instead of a benzylsulfonyl group.

    4-{4-[(Benzylsulfonyl)methyl]benzoyl}piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.

Uniqueness

4-{4-[(Benzylsulfonyl)methyl]benzoyl}morpholine is unique due to the combination of its benzoyl, benzylsulfonyl, and morpholine moieties, which confer specific chemical and biological properties not found in its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[4-(benzylsulfonylmethyl)phenyl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S/c21-19(20-10-12-24-13-11-20)18-8-6-17(7-9-18)15-25(22,23)14-16-4-2-1-3-5-16/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUAGFFIEWDKAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)CS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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